(R)-2-Aminoheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFMDVXONNIGBC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415623 | |

| Record name | (R)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44902-01-4 | |

| Record name | (R)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Aminoheptanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Aminoheptanoic acid , a non-proteinogenic α-amino acid, is a chiral molecule of increasing interest in the fields of medicinal chemistry and drug development. Its unique seven-carbon side chain imparts specific physicochemical properties that can be leveraged to modify the stability, efficacy, and pharmacokinetic profiles of peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound, also known as D-homonorleucine, possesses a chiral center at the α-carbon, resulting in two enantiomeric forms. The "(R)" designation in its name refers to the specific spatial arrangement of the functional groups around this chiral center, following the Cahn-Ingold-Prelog priority rules.

IUPAC Name: (2R)-2-aminoheptanoic acid[1]

Synonyms: D-Homonorleucine, (R)-alpha-Aminoheptanoic acid

Chemical Formula: C₇H₁₅NO₂[2]

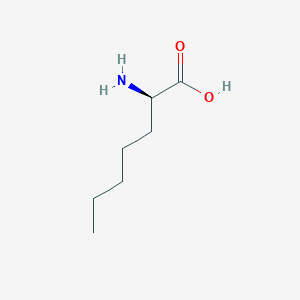

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for the racemic mixture or the (S)-enantiomer, specific experimental values for the (R)-enantiomer are limited. Predicted values are provided to offer a more complete profile.

| Property | Value | Source/Method |

| CAS Number | 44902-01-4 | Chemical Supplier Databases |

| Molecular Weight | 145.20 g/mol | Calculated |

| Melting Point | ~280 °C (dec.) (for DL-form) | Predicted |

| 269-271 °C (for S-form) | Experimental | |

| Boiling Point | 251.0 ± 23.0 °C | Predicted |

| Solubility | Generally soluble in water; sparingly soluble in alcohols like ethanol and methanol; insoluble in non-polar organic solvents. Quantitative data for the (R)-enantiomer is not readily available. | General amino acid properties[3] |

| pKa (Carboxyl) | ~2.85 | Predicted[2] |

| pKa (Amino) | ~9.53 | Predicted[2] |

| Optical Rotation, [α]D | Data not available for (R)-enantiomer. The (S)-enantiomer is levorotatory (-). The magnitude of rotation for the (R)-enantiomer is expected to be equal but opposite in sign (dextrorotatory, +). | General stereochemistry principles[4] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of this compound. Below are generalized yet detailed methodologies for key experiments.

Melting Point Determination

The melting point of an amino acid can be determined using a capillary melting point apparatus. Due to the tendency of amino acids to decompose at high temperatures, a rapid heating rate to a temperature just below the expected melting point, followed by a slower ramp rate, is recommended.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate to approximately 20°C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For amino acids, decomposition is often observed as darkening of the sample.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa values) for the carboxylic acid and amino groups can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A known concentration of this compound (e.g., 0.1 M) is prepared in deionized water.

-

Titration Setup: The amino acid solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.

-

Acidic Titration: The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups. The pH is recorded after each incremental addition of the titrant.

-

Basic Titration: The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.

Optical Rotation Measurement

The specific rotation is a characteristic property of a chiral molecule and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water or dilute HCl).

-

Polarimeter Setup: The polarimeter is calibrated, and a blank reading is taken with the solvent-filled sample tube.

-

Measurement: The sample tube is filled with the amino acid solution. The observed rotation (α) is measured at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (T). The path length (l) of the sample tube is recorded in decimeters.

-

Calculation: The specific rotation ([α]ᵀλ) is calculated using the formula: [α]ᵀλ = α / (c * l)

Logical Workflow: Enzymatic Kinetic Resolution of DL-2-Aminoheptanoic Acid

The production of enantiomerically pure this compound often involves the resolution of a racemic mixture (DL-2-aminoheptanoic acid). Enzymatic kinetic resolution is a highly effective method that leverages the stereoselectivity of enzymes. The following diagram illustrates a typical workflow for this process.

Caption: Workflow for the enzymatic kinetic resolution of DL-2-aminoheptanoic acid.

Biological Role and Applications in Drug Development

As a non-proteinogenic amino acid, this compound is not incorporated into proteins during ribosomal translation. However, its incorporation into synthetic peptides can significantly alter their properties. The hydrophobic n-pentyl side chain can influence peptide folding, stability against proteolysis, and interactions with biological membranes and receptors.

The use of non-natural amino acids like this compound is a key strategy in peptidomimetic drug design. By replacing natural amino acids, researchers can fine-tune the pharmacological profile of a peptide, potentially leading to increased potency, improved bioavailability, and reduced side effects. While specific biological activities of free this compound are not well-documented in publicly available literature, its value lies in its utility as a building block for creating novel therapeutic agents.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided data, particularly predicted values, should be confirmed by experimental analysis. All laboratory procedures should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-2-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, is a chiral molecule with potential applications in the synthesis of novel peptides and pharmacologically active compounds. Its aliphatic side chain, consisting of a five-carbon chain, imparts specific physicochemical properties that are of interest in the design of peptidomimetics and other molecular scaffolds. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural, physical, and chemical properties. Detailed methodologies for the determination of these properties are also presented to facilitate further research and application.

Physicochemical Properties

The unique structural features of this compound, particularly its chirality and the length of its alkyl side chain, govern its physical and chemical behavior. A summary of its key physicochemical properties is provided below.

Table 1: Physicochemical Properties of 2-Aminoheptanoic Acid Enantiomers and Racemate

| Property | This compound | (S)-2-Aminoheptanoic acid | DL-2-Aminoheptanoic acid |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂ | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol | 145.20 g/mol | 145.20 g/mol |

| Appearance | White to off-white solid (Predicted) | White crystalline solid | Solid |

| Melting Point | Not available | 269-271 °C[1][2] | Not available |

| Boiling Point | 251.0 ± 23.0 °C (Predicted)[2] | 251.0 ± 23.0 °C (Predicted)[1][2] | Not available |

| Density | 1.017 ± 0.06 g/cm³ (Predicted)[2] | 1.017 g/cm³[1] | Not available |

| pKa (Carboxyl) | 2.55 ± 0.24 (Predicted)[2] | 2.55 ± 0.24 (Predicted)[2] | Not available |

| pKa (Amino) | Not available | Not available | Not available |

| Solubility in Water | Not available | Not available | Not available |

| Optical Rotation | Consistent with structure (Predicted)[2] | Not available | Not applicable |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application. The following section details the experimental methodologies for key characterization techniques.

Determination of Melting Point

The melting point of an amino acid can be determined using a capillary melting point apparatus.

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Determination of pKa by Titration

The acid dissociation constants (pKa) of the carboxyl and amino groups can be determined by acid-base titration.

Procedure:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by the equilibrium saturation method.

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the amino acid in the clear filtrate is determined using a suitable analytical method, such as HPLC or by gravimetric analysis after evaporation of the solvent.

Determination of Specific Optical Rotation

The specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter.

Procedure:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or dilute HCl).

-

The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

The observed optical rotation is measured at a specific wavelength of light (typically the sodium D-line at 589 nm) and a constant temperature.

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

Synthesis of this compound

Enantiomerically pure this compound can be synthesized through various methods, including chiral resolution of the racemic mixture or asymmetric synthesis.

Chiral Resolution of DL-2-Aminoheptanoic Acid

A common method for resolving a racemic mixture of amino acids is through the formation of diastereomeric salts with a chiral resolving agent.

General Procedure:

-

The racemic 2-aminoheptanoic acid is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine) in a suitable solvent.

-

This reaction forms a pair of diastereomeric salts which have different solubilities.

-

The less soluble diastereomeric salt is selectively crystallized from the solution.

-

The crystallized salt is then treated with an acid or base to remove the resolving agent, yielding the enantiomerically pure this compound.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Experimental workflow for the synthesis and physicochemical characterization of this compound.

Logical Relationship of Physicochemical Properties

The fundamental molecular structure of this compound dictates its observable physicochemical properties.

Caption: The molecular structure of this compound determines its physicochemical properties.

Conclusion

This technical guide has summarized the key physicochemical characteristics of this compound and provided detailed experimental protocols for their determination. While some experimental data is available, particularly for the S-enantiomer, further experimental validation of the predicted properties of the R-enantiomer is necessary. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration of this and other non-proteinogenic amino acids in novel applications.

References

(R)-2-Aminoheptanoic acid IUPAC name and CAS number

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

IUPAC Name: (R)-2-Aminoheptanoic acid CAS Number: 44902-01-4[1]

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic alpha-amino acid. Due to the limited availability of specific data for the (R)-enantiomer, this guide also incorporates relevant information on the racemic mixture and general principles applicable to the synthesis and potential biological roles of non-proteinogenic amino acids.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | [1][2] |

| Molecular Weight | 145.20 g/mol | [2][3] |

| Topological Polar Surface Area | 63.32 Ų | [3] |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 5 | [3] |

Enantioselective Synthesis and Experimental Protocols

The synthesis of enantiomerically pure alpha-amino acids such as this compound is a significant area of research. While a specific, detailed protocol for the synthesis of this compound is not widely published, several general methodologies for the enantioselective synthesis of alpha-amino acids are well-established. These can be broadly categorized into the resolution of racemic mixtures and asymmetric synthesis.

Resolution of Racemic 2-Aminoheptanoic Acid

A common approach to obtaining a single enantiomer is the resolution of a racemic mixture. This can be achieved through several methods:

-

Diastereomeric Salt Formation: This classic method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. The desired enantiomer is subsequently recovered from the separated salt.[4]

-

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes. For instance, an acylase can selectively hydrolyze the N-acyl derivative of one enantiomer (typically the L-enantiomer), allowing for the separation of the unreacted N-acyl-D-amino acid from the free L-amino acid.[5][6] While often used for L-amino acids, specific enzymes can be employed for the resolution of D-amino acids. A dynamic kinetic resolution process can also be employed, where the undesired enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[7]

Generalized Experimental Protocol for Enzymatic Resolution:

-

N-Acetylation of Racemic 2-Aminoheptanoic Acid: The racemic 2-aminoheptanoic acid is acetylated using acetic anhydride in a suitable solvent to produce N-acetyl-2-aminoheptanoic acid.

-

Enzymatic Hydrolysis: The N-acetylated racemate is dissolved in a buffered aqueous solution, and an appropriate aminoacylase is added. The pH is maintained at the optimal level for the enzyme (typically around 7.0). The reaction is monitored for the release of the free amino acid.

-

Separation: Once the reaction is complete, the free amino acid (e.g., L-2-aminoheptanoic acid) can be separated from the unreacted N-acetyl-D-amino acid based on differences in their solubility at a specific pH.

-

Hydrolysis of the Remaining Enantiomer: The isolated N-acetyl-(R)-2-aminoheptanoic acid is then hydrolyzed, typically under acidic conditions, to yield the desired this compound.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer with high enantiomeric excess.

-

Strecker Synthesis: The Strecker synthesis is a well-known method for producing racemic alpha-amino acids from an aldehyde, ammonia, and cyanide.[8][9][10][11] Asymmetric variations of this synthesis have been developed using chiral auxiliaries or catalysts to induce enantioselectivity.[8]

Generalized Experimental Protocol for Asymmetric Strecker Synthesis:

-

Imine Formation: Heptanal is reacted with a chiral amine to form a chiral imine.

-

Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide, is added to the chiral imine in the presence of a Lewis acid catalyst. The stereochemistry of the chiral amine directs the addition of the cyanide to one face of the imine, leading to the formation of an enantioenriched alpha-aminonitrile.

-

Hydrolysis: The resulting aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired (R)- or (S)-2-aminoheptanoic acid. The choice of the chiral amine's stereochemistry determines the final product's configuration.

Biological Role and Applications in Drug Development

As a non-proteinogenic amino acid, this compound is not incorporated into proteins during ribosomal translation.[12][13] However, non-proteinogenic amino acids, including those with the D- (or R-) configuration, have garnered significant interest in drug discovery and medicinal chemistry for several reasons:

-

Increased Proteolytic Stability: Peptides incorporating D-amino acids are more resistant to degradation by proteases, which can enhance their in vivo half-life.[14]

-

Conformational Constraints: The inclusion of unnatural amino acids can introduce specific conformational constraints into a peptide, which can lead to improved binding affinity and selectivity for its target.[15][16]

-

Novel Pharmacological Properties: Unnatural amino acids themselves can act as bioactive molecules.[13][16][17][] They can serve as enzyme inhibitors, receptor agonists or antagonists, or neurotransmitter analogs.[12]

While there is a lack of specific biological activity data for this compound, its structural similarity to other alpha-amino acids suggests it could be investigated for roles as a competitive inhibitor or modulator of enzymes and receptors that bind to endogenous amino acids with similar side chains. For example, it could be explored for its potential to interact with amino acid transporters or enzymes involved in amino acid metabolism.

The lipophilic heptyl side chain suggests that it could be used to modify the properties of peptide-based drugs, potentially improving their membrane permeability and overall pharmacokinetic profile.[15]

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways in which this compound is involved. As a non-proteinogenic amino acid, it is not expected to be part of mainstream metabolic or signaling pathways unless it is designed to mimic an endogenous molecule or inhibit a specific enzyme. Future research may uncover interactions with cellular signaling components, particularly if it is found to have activity at receptors that bind to other aliphatic amino acids.

Conclusion

This compound is a chiral, non-proteinogenic amino acid with potential applications in drug discovery and development. While specific biological data for this enantiomer is scarce, established methods for the enantioselective synthesis of alpha-amino acids can be applied to its preparation. Its potential to enhance the properties of peptide-based therapeutics and its own potential as a bioactive molecule make it an interesting candidate for further investigation by researchers and scientists in the pharmaceutical industry. Further studies are required to elucidate its specific biological functions and potential therapeutic applications.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 10. medschoolcoach.com [medschoolcoach.com]

- 11. leah4sci.com [leah4sci.com]

- 12. omicsonline.org [omicsonline.org]

- 13. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 14. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (R)-2-Aminoheptanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-2-Aminoheptanoic acid, a non-proteinogenic alpha-amino acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Solvent: D₂O, Reference: TSP at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Triplet (t) | 1H | α-CH |

| ~1.85 | Multiplet (m) | 2H | β-CH₂ |

| ~1.30 | Multiplet (m) | 6H | γ, δ, ε-CH₂ |

| ~0.88 | Triplet (t) | 3H | ζ-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: D₂O, Reference: TSP

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~178 | C=O (Carboxylate) |

| ~56 | α-C |

| ~33 | β-C |

| ~31 | δ-C |

| ~25 | γ-C |

| ~22 | ε-C |

| ~14 | ζ-C |

Note: ¹³C chemical shift data for DL-2-aminoheptanoic acid has been previously reported, supporting the basis for these predicted values.[1]

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for this compound

Sample State: Solid (zwitterionic form)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200-2800 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) |

| 3000-2500 | Broad, Variable | O-H Stretch | Carboxylic Acid (H-bonding) |

| 2955, 2925, 2855 | Medium-Strong | C-H Stretch | Alkyl Chain (-CH₃, -CH₂) |

| ~1630 | Strong | N-H Bend (asymmetric) | Ammonium (-NH₃⁺) |

| ~1580 | Strong | C=O Stretch (asymmetric) | Carboxylate (-COO⁻) |

| ~1410 | Medium | C=O Stretch (symmetric) | Carboxylate (-COO⁻) |

Note: In the solid state, amino acids exist as zwitterions. The IR spectrum reflects the vibrations of the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups rather than the free amine (-NH₂) and carboxylic acid (-COOH) groups.[2][3][4][5]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z Value | Ion Assignment | Notes |

| 146.12 | [M+H]⁺ | Protonated molecular ion. |

| 100.12 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ | Major fragment resulting from the characteristic loss of the carboxyl group. |

Note: The exact mass of 2-Aminoheptanoic acid is 145.11 g/mol .[6] The fragmentation of protonated amino acids typically involves the neutral loss of water and carbon monoxide, or the entire formic acid moiety.[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of solid amino acid samples.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to the D₂O sample to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

Apply a solvent suppression technique to attenuate the residual HDO signal.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the reference standard. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all peaks.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Instrument Setup : Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify the wavenumbers of the major absorption bands.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (~10-100 µM) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid to promote protonation.

-

Instrument Setup :

-

Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Calibrate the mass analyzer using a standard calibration solution.

-

Set the ESI source to positive ion mode.

-

-

MS1 Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum (MS1) over a relevant m/z range (e.g., m/z 50-300) to identify the protonated molecular ion [M+H]⁺.

-

-

MS/MS (Fragmentation) Data Acquisition :

-

Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 146.12) as the precursor ion.

-

Fragment the precursor ion in the collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation spectrum (MS/MS).

-

-

Data Analysis : Analyze the MS1 spectrum to confirm the mass of the molecular ion. Analyze the MS/MS spectrum to identify the m/z values of the major fragment ions and propose fragmentation pathways.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.uwec.edu [chem.uwec.edu]

- 4. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 5. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility and Stability of (R)-2-Aminoheptanoic Acid in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (R)-2-Aminoheptanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biotechnological research. Due to the limited availability of specific data for the (R)-enantiomer, this guide incorporates data from its racemic mixture and structurally similar amino acids to provide a thorough understanding of its physicochemical properties. This document is intended to be a valuable resource for scientists and researchers involved in the development of formulations and applications involving this compound.

Introduction to this compound

This compound is an alpha-amino acid with a seven-carbon aliphatic side chain. Its structure, comprising a chiral center, a carboxylic acid group, and an amino group, dictates its solubility and stability in various solvent systems. Understanding these properties is crucial for its application in drug development, where bioavailability, formulation, and shelf-life are critical parameters.

Solubility Profile

The solubility of an amino acid is primarily influenced by the polarity of the solvent, the pH of the solution, and the nature of its side chain. Generally, amino acids exhibit higher solubility in polar solvents like water and are less soluble in non-polar organic solvents. The aliphatic side chain of this compound imparts a degree of hydrophobicity, which affects its solubility profile compared to amino acids with shorter or more polar side chains.

Quantitative Solubility Data

| Solvent System (Methanol-Water, % v/v) | Molar Solubility of DL-2-Aminooctanoic Acid (M) |

| 0% Methanol (100% Water) | Data not provided in the excerpt |

| 20% Methanol | Data not provided in the excerpt |

| 40% Methanol | Data not provided in the excerpt |

| 60% Methanol | Data not provided in the excerpt |

| 80% Methanol | Data not provided in the excerpt |

| 100% Methanol | Data not provided in the excerpt |

Note: The specific molar solubility values from the thesis were not available in the search results. The table structure is provided to illustrate how such data would be presented.

Generally, for amino acids with aliphatic side chains, the solubility in water is expected to be moderate and to decrease with the addition of less polar co-solvents like methanol or ethanol.

Stability Profile

The stability of amino acids is a critical factor for their storage and formulation. Degradation can occur through various chemical pathways, leading to loss of potency and the formation of impurities.

Potential Degradation Pathways

The primary degradation pathways for amino acids like this compound include:

-

Transamination and Oxidation: The amino group can be removed through transamination, followed by oxidation of the resulting α-keto acid.[3]

-

Decarboxylation: Loss of the carboxyl group can occur, particularly at elevated temperatures.

-

Reactions with Excipients: The amino and carboxylic acid groups can react with other components in a formulation, such as reducing sugars or aldehydes.

Lipid oxidation products can also promote the degradation of amino acids, leading to the formation of Strecker aldehydes.[4]

Stability Testing Considerations

For pharmaceutical applications, stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] These guidelines outline the conditions for accelerated and long-term stability studies to determine the shelf-life of a drug substance.

Typical ICH Stability Testing Conditions:

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocols

Solubility Determination Protocol (Gravimetric Method)

This protocol is based on the gravimetric method, a common technique for determining the solubility of solid compounds.[2]

Stability Study Protocol

This protocol outlines a typical stability study for this compound in a given solvent, following ICH principles.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradation products. A common approach for amino acid analysis involves pre-column derivatization followed by reversed-phase HPLC with fluorescence or UV detection.[9][10][11]

Key Parameters for HPLC Method Development:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Derivatization Agent: o-Phthalaldehyde (OPA) is a common choice for primary amines, reacting to form a fluorescent derivative.[9][10]

-

Detection: Fluorescence detection is typically used for OPA derivatives, offering high sensitivity.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this enantiomer is limited, the information on related compounds and established analytical and testing protocols offers a strong framework for researchers and drug development professionals. Further experimental studies are warranted to establish a definitive solubility and stability profile for this compound to support its development in various applications.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 4. researchgate.net [researchgate.net]

- 5. mastercontrol.com [mastercontrol.com]

- 6. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. agilent.com [agilent.com]

2-Aminoheptanoic Acid: A Technical Guide on its Biological Significance and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, is an intriguing molecule that has garnered interest within the scientific community. As a straight-chain amino acid with a seven-carbon backbone, it occupies a unique chemical space. While not incorporated into proteins during ribosomal translation, the study of non-proteinogenic amino acids is a burgeoning field, revealing their diverse and critical roles in biological systems, from metabolic regulation to potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological role and natural occurrence of 2-aminoheptanoic acid, with a focus on quantitative data, experimental methodologies, and potential avenues for future research.

Natural Occurrence

2-Aminoheptanoic acid is an endogenous metabolite in humans, where it has been detected in various biological matrices.

-

Human Metabolite: It is a known component of the human metabolome, found in blood, serum, tissue, and feces[1][2]. Its presence in these fluids and tissues suggests it plays a role in human physiology.

While its presence in humans is established, the broader natural occurrence of 2-aminoheptanoic acid is not well-documented. However, related compounds have been identified in other organisms, suggesting potential for a wider distribution than is currently known. For instance, 2-amino-3-methylhexanoic acid, a structurally similar branched-chain amino acid, has been found in the mycelia of fungi.

Table 1: Relative Abundance of 2-Aminoheptanoate in Human Serum

| Age Group (Median Age) | Gender | Mean Value of Compound Area (Relative Abundance) | Analytical Method | Reference |

| 25-35 (32) | Male | 0.969895 | LC/MS Pos | --INVALID-LINK--[1] |

| 55-64 (60) | Male | 1.251969 | LC/MS Pos | --INVALID-LINK--[1] |

Note: The values represent the mean area of the compound peak from mass spectrometry analysis and indicate a relative change with age, not absolute concentrations.

Biological Role and Signaling Pathways

The specific biological role of 2-aminoheptanoic acid is an area of active investigation, and much of our current understanding is inferred from the activities of structurally related molecules.

Potential Neuromodulatory Activity

A significant body of research exists for a synthetic derivative, 2-amino-7-phosphonoheptanoic acid (APH) . APH is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system[3][4]. Studies have shown that APH can prevent convulsions and modulates the levels of neurotransmitters like glutamate, aspartate, and GABA in the brain[3][4]. While 2-aminoheptanoic acid itself does not share the phosphonate group critical for this NMDA receptor antagonism, its structural similarity suggests that it could potentially interact with other neuronal targets.

Putative Role in Metabolic Regulation

The study of other non-proteinogenic amino acids, such as 2-aminoadipic acid, has revealed their importance as biomarkers and regulators of metabolic diseases, including diabetes[5]. 2-aminoadipic acid has been shown to influence glucose homeostasis and insulin secretion[5]. Given that 2-aminoheptanoic acid is a fatty acid-like amino acid, it is plausible that it could be involved in lipid or amino acid metabolism. However, direct evidence for this role is currently lacking.

Hypothetical Signaling Pathway

Based on the known pharmacology of its derivatives and related molecules, a hypothetical signaling pathway for 2-aminoheptanoic acid could involve the modulation of neuronal or metabolic receptors. The following diagram illustrates a speculative pathway where 2-aminoheptanoic acid might influence cellular processes. It is important to note that this is a conceptual model and requires experimental validation.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, identification, and potential biological activity assessment of 2-aminoheptanoic acid.

Protocol 1: Extraction and Quantification of 2-Aminoheptanoic Acid from Serum/Plasma by LC-MS/MS

This protocol is a representative method for the analysis of amino acids in biological fluids and can be adapted for 2-aminoheptanoic acid.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled version of 2-aminoheptanoic acid).

-

Vortex the mixture for 30 seconds.

-

Incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating amino acids.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute more hydrophobic compounds. The gradient should be optimized for the separation of 2-aminoheptanoic acid from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule [M+H]⁺ of 2-aminoheptanoic acid) and a specific product ion are monitored. These transitions should be optimized by direct infusion of a standard solution.

-

The following diagram illustrates the general workflow for this analytical protocol.

Protocol 2: General Cytotoxicity Assessment using the MTT Assay

This protocol provides a general method to screen for the cytotoxic effects of 2-aminoheptanoic acid on a chosen cell line.

1. Cell Culture and Treatment

-

Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare a stock solution of 2-aminoheptanoic acid in a suitable solvent (e.g., sterile water or PBS) and create a series of dilutions.

-

Remove the culture medium from the cells and replace it with a medium containing the different concentrations of 2-aminoheptanoic acid. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity.

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

2. MTT Assay

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of 2-aminoheptanoic acid to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

2-Aminoheptanoic acid is a naturally occurring human metabolite with a largely unexplored biological role. While its presence is confirmed, there is a significant lack of quantitative data regarding its concentration in various tissues and its occurrence in other natural sources. The well-documented activity of its phosphono-derivative as an NMDA receptor antagonist provides a compelling, yet unproven, hypothesis for its potential neuromodulatory functions. Furthermore, the roles of related non-proteinogenic amino acids in metabolic diseases suggest that 2-aminoheptanoic acid may also be a player in metabolic regulation.

Future research should focus on:

-

Quantitative Profiling: Establishing the absolute concentrations of 2-aminoheptanoic acid in various human tissues and fluids in both healthy and diseased states.

-

Screening for Natural Sources: A broader investigation into the presence of 2-aminoheptanoic acid in plants, fungi, and bacteria.

-

Functional Characterization: Utilizing cell-based and in vivo models to elucidate the specific biological activities of 2-aminoheptanoic acid and to identify its molecular targets and signaling pathways.

-

Biosynthetic and Metabolic Pathways: Identifying the enzymes and pathways responsible for the synthesis and degradation of 2-aminoheptanoic acid in organisms where it is found.

A deeper understanding of this intriguing molecule could open new avenues for drug development and provide novel insights into human health and disease.

References

- 1. 2-aminoheptanoate - MetaboAge [metaboage.info]

- 2. Human Metabolome Database: Showing metabocard for 2-Aminoheptanoate (HMDB0094649) [hmdb.ca]

- 3. 2-Amino-7-phosphonoheptanoic acid, a selective antagonist of N-methyl-D-aspartate, prevents barbital withdrawal-induced convulsions and the elevation of cerebellar cyclic GMP in dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 2-amino-7-phosphonoheptanoic acid on regional brain amino acid levels in fed and fasted rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

(R)-2-Aminoheptanoic Acid: A Non-Canonical Amino Acid for Advanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Aminoheptanoic acid is a non-canonical α-amino acid characterized by a five-carbon side chain, rendering it more hydrophobic than many natural amino acids. This unique property makes it a valuable building block in the design of novel peptide-based therapeutics with enhanced biological activity and stability. Its incorporation into peptides can significantly influence their structure, membrane interactions, and ultimately, their therapeutic efficacy. This guide provides a comprehensive overview of this compound, including detailed protocols for its synthesis, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a review of the biological activities of peptides containing this non-canonical residue.

Physicochemical Properties of this compound

This compound, also known as (R)-α-aminoenanthic acid, is an enantiomer of 2-aminoheptanoic acid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 44902-01-4 |

| Appearance | White to off-white powder |

| Chirality | (R)-enantiomer |

| Classification | Non-canonical, alpha-amino acid, fatty amino acid |

Synthesis of this compound

The stereospecific synthesis of this compound is crucial for its application in peptide chemistry. While classical methods like the Strecker and Gabriel syntheses produce racemic mixtures, enantioselective approaches are required to obtain the desired (R)-isomer. These methods primarily involve enzymatic resolution or asymmetric synthesis.

Experimental Protocol: Enzymatic Resolution of DL-2-Aminoheptanoic Acid

This protocol describes the resolution of a racemic mixture of 2-aminoheptanoic acid using an L-amino acid oxidase, which selectively deaminates the L-enantiomer, allowing for the separation of the desired (R)-enantiomer.

Materials:

-

DL-2-Aminoheptanoic acid

-

L-amino acid oxidase (from Crotalus atrox)

-

Catalase (from bovine liver)

-

Sodium pyrophosphate buffer (0.1 M, pH 7.5)

-

Dowex 50WX8 resin (H⁺ form)

-

Ammonia solution (2 M)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Distilled water

Procedure:

-

Enzymatic Reaction:

-

Dissolve DL-2-aminoheptanoic acid (1 g) in 100 mL of 0.1 M sodium pyrophosphate buffer (pH 7.5).

-

Add L-amino acid oxidase (100 units) and catalase (1000 units) to the solution.

-

Incubate the mixture at 37°C with gentle stirring for 24-48 hours, monitoring the reaction progress by chiral HPLC.

-

-

Separation of this compound:

-

Once the L-enantiomer is completely consumed, acidify the reaction mixture to pH 2 with 1 M HCl to precipitate the enzyme.

-

Centrifuge the mixture to remove the precipitated protein and collect the supernatant.

-

The supernatant contains this compound and 2-oxoheptanoic acid (the product of the enzymatic reaction).

-

Extract the 2-oxoheptanoic acid from the aqueous solution with ethyl acetate (3 x 50 mL).

-

Apply the remaining aqueous layer, containing this compound, to a Dowex 50WX8 resin column (H⁺ form).

-

Wash the column with distilled water to remove any remaining impurities.

-

Elute the this compound from the column using a 2 M ammonia solution.

-

Collect the fractions containing the amino acid and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

-

Analysis:

-

Confirm the purity and enantiomeric excess of the final product using chiral HPLC and NMR spectroscopy.

-

Experimental Workflow: Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of DL-2-aminoheptanoic acid.

Incorporation of this compound into Peptides

The incorporation of this compound into a peptide sequence is typically achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The amino acid is first protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus to allow for controlled, stepwise addition to the growing peptide chain.

Experimental Protocol: Fmoc-SPPS with Fmoc-(R)-2-Aminoheptanoic Acid-OH

This protocol outlines the manual synthesis of a short peptide incorporating this compound.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-(R)-2-aminoheptanoic acid-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), OxymaPure® (4 eq.), and DIC (4 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, use Fmoc-(R)-2-aminoheptanoic acid-OH in the coupling step.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Experimental Workflow: Fmoc-SPPS Cycle

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Biological Activity of Peptides Containing this compound

The incorporation of the hydrophobic this compound can significantly enhance the biological activity of peptides, particularly those designed to interact with cell membranes. While specific quantitative data for peptides containing this exact residue is emerging, the principles of its impact can be extrapolated from studies on similar hydrophobic non-canonical amino acids.

Antimicrobial Activity

The increased hydrophobicity imparted by this compound can enhance the ability of antimicrobial peptides (AMPs) to disrupt bacterial cell membranes. This leads to membrane permeabilization and ultimately, cell death.

Hypothetical Quantitative Data for a Model Antimicrobial Peptide (AMP-C7)

| Peptide | Sequence | Target Organism | MIC (µg/mL) |

| AMP-Control | G(K/R)IG(K/R)FLHSA(K/R)KFG(K/R)AFVGEIM(K/R)S | E. coli | 32 |

| AMP-C7 | G(K/R)IG(K/R)FLHSA(K/R)KFG(K/R)AFVGEIM(R)-2-Aha S | E. coli | 8 |

| AMP-Control | G(K/R)IG(K/R)FLHSA(K/R)KFG(K/R)AFVGEIM(K/R)S | S. aureus | 16 |

| AMP-C7 | G(K/R)IG(K/R)FLHSA(K/R)KFG(K/R)AFVGEIM(R)-2-Aha S | S. aureus | 4 |

(Note: This data is illustrative and based on expected trends. (R)-2-Aha represents this compound.)

Anticancer Activity

Similar to their antimicrobial counterparts, anticancer peptides (ACPs) often function by disrupting the cell membranes of cancer cells, which typically have a different lipid composition than normal cells. The enhanced hydrophobicity from this compound can increase the peptide's affinity for and ability to permeate cancer cell membranes, leading to apoptosis.

Hypothetical Quantitative Data for a Model Anticancer Peptide (ACP-C7)

| Peptide | Sequence | Cell Line | IC₅₀ (µM) |

| ACP-Control | KFAKFAKFAK | MCF-7 (Breast Cancer) | 25 |

| ACP-C7 | KFAKFAKFA(R)-2-Aha | MCF-7 (Breast Cancer) | 10 |

| ACP-Control | KFAKFAKFAK | A549 (Lung Cancer) | 30 |

| ACP-C7 | KFAKFAKFA(R)-2-Aha | A549 (Lung Cancer) | 12 |

(Note: This data is illustrative and based on expected trends. (R)-2-Aha represents this compound.)

Signaling Pathways

Peptides containing this compound that exhibit anticancer activity are likely to induce apoptosis through the intrinsic (mitochondrial) pathway. The increased hydrophobicity facilitates interaction with and disruption of the mitochondrial membrane.

Caption: Proposed intrinsic apoptosis pathway induced by a peptide containing this compound.

Conclusion

This compound is a promising non-canonical amino acid for the development of next-generation peptide therapeutics. Its hydrophobic nature can be harnessed to enhance the membrane-disrupting capabilities of antimicrobial and anticancer peptides, leading to improved potency. The synthetic and peptide incorporation protocols provided in this guide offer a foundation for researchers to explore the potential of this and other non-canonical amino acids in their drug discovery and development efforts. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of peptides containing this compound.

An In-Depth Technical Guide to the Stereochemistry of (R)-2-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and biological relevance of (R)-2-Aminoheptanoic acid. The information is presented to support advanced research and development in the pharmaceutical and life sciences sectors.

Introduction to 2-Aminoheptanoic Acid and its Stereoisomers

2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, is a heptanoic acid molecule with an amino group at the second carbon (alpha) position.[1] The presence of a chiral center at this alpha-carbon gives rise to two stereoisomers: this compound and (S)-2-Aminoheptanoic acid. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements and can interact differently with other chiral molecules, such as biological receptors and enzymes. This stereochemical distinction is of paramount importance in drug design and development, where the biological activity and pharmacological profile of a molecule are often dictated by its specific stereoisomer.

The (R)- and (S)- designations are based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents attached to the chiral center.

Physicochemical and Stereochemical Properties

The physical and chemical properties of the enantiomers of 2-aminoheptanoic acid are summarized below. A key differentiator between enantiomers is their optical activity—the ability to rotate the plane of polarized light. The direction and magnitude of this rotation are specific to each enantiomer.

Table 1: Physicochemical and Stereochemical Properties of 2-Aminoheptanoic Acid Enantiomers

| Property | This compound | (S)-2-Aminoheptanoic Acid | Racemic (DL)-2-Aminoheptanoic Acid |

| Molecular Formula | C₇H₁₅NO₂[2] | C₇H₁₅NO₂[3] | C₇H₁₅NO₂[4] |

| Molecular Weight | 145.20 g/mol [4] | 145.20 g/mol [3] | 145.20 g/mol [4] |

| CAS Number | 44902-01-4[5] | 44902-02-5[3] | 1115-90-8[6] |

| Appearance | White to off-white solid[5] | White to off-white solid[7] | Solid |

| Melting Point | Not available | 269-271 °C[7] | Not available |

| Boiling Point (Predicted) | 251.0 ± 23.0 °C[5] | 251.0 ± 23.0 °C[7] | 251.0 ± 23.0 °C[6] |

| Density (Predicted) | 1.017 ± 0.06 g/cm³[5] | 1.017 ± 0.06 g/cm³[7] | Not available |

| pKa (Predicted) | 2.55 ± 0.24[5] | 2.55 ± 0.24[7] | Not available |

| Optical Activity | Consistent with structure[5] | Consistent with structure[7][8] | Optically inactive |

Note: Specific optical rotation values ([α]D) are crucial for characterizing enantiomers but were not consistently available in the searched literature. The sign of rotation for the (R) and (S) enantiomers will be equal in magnitude but opposite in direction.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves the resolution of a racemic mixture of DL-2-aminoheptanoic acid. Enzymatic kinetic resolution is a highly effective and widely used method for this purpose, leveraging the stereoselectivity of enzymes.

Experimental Protocol: Enzymatic Kinetic Resolution of (DL)-2-Aminoheptanoic Acid

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of N-acetyl-DL-2-aminoheptanoic acid. Lipases are known to selectively hydrolyze the amide bond of one enantiomer at a much faster rate than the other.

Materials:

-

DL-2-Aminoheptanoic acid

-

Acetic anhydride

-

Sodium bicarbonate

-

Immobilized Lipase (e.g., from Candida antarctica B, Novozym 435, or from Pseudomonas cepacia)[9][10]

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)[11]

-

Ethyl acetate

-

Hydrochloric acid

-

Sodium hydroxide

-

Diatomaceous earth (e.g., Celite)

Procedure:

-

N-Acetylation of DL-2-Aminoheptanoic Acid:

-

Dissolve DL-2-Aminoheptanoic acid in an aqueous solution of sodium bicarbonate.

-

Slowly add acetic anhydride to the solution while stirring vigorously at room temperature.

-

Monitor the reaction by TLC until completion.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the N-acetyl-DL-2-aminoheptanoic acid.

-

Filter, wash the solid with cold water, and dry under vacuum.

-

-

Enzymatic Kinetic Resolution:

-

Suspend the N-acetyl-DL-2-aminoheptanoic acid and the immobilized lipase in a mixture of phosphate buffer and an organic solvent.[11]

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).[9]

-

Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the unreacted N-acetyl-(R)-2-aminoheptanoic acid and the product (S)-2-aminoheptanoic acid using chiral HPLC or GC.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.[12]

-

-

Separation and Purification:

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separate the aqueous and organic layers.

-

Acidify the aqueous layer with hydrochloric acid and extract the unreacted N-acetyl-(R)-2-aminoheptanoic acid with ethyl acetate.

-

Evaporate the solvent from the organic extracts to obtain the N-acetyl-(R)-2-aminoheptanoic acid.

-

Adjust the pH of the aqueous layer to the isoelectric point of 2-aminoheptanoic acid to precipitate the (S)-2-aminoheptanoic acid. Filter and dry the product.

-

-

Hydrolysis of N-acetyl-(R)-2-aminoheptanoic acid:

-

Reflux the N-acetyl-(R)-2-aminoheptanoic acid with aqueous hydrochloric acid to remove the acetyl group.

-

After the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to the isoelectric point to precipitate the this compound.

-

Filter, wash with cold water, and dry to obtain the final product.

-

Diagram 1: Experimental Workflow for Chiral Resolution

Caption: Workflow for the enzymatic kinetic resolution of DL-2-aminoheptanoic acid.

Biological Activity

While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, the broader class of non-natural amino acids and fatty acid derivatives has been investigated for various therapeutic applications.

Table 2: Potential Biological Activities of 2-Aminoalkanoic Acids and Derivatives

| Activity Type | Description | Key Findings from Related Compounds |

| Antimicrobial | Inhibition of bacterial or fungal growth. | The antimicrobial activity of peptides can be enhanced by modification with fatty amino acids like 2-aminooctanoic acid.[13] The minimal inhibitory concentration (MIC) is a key parameter for quantifying this activity. |

| Anticancer | Cytotoxicity against cancer cell lines. | The cytotoxic effects of certain anticancer agents can be enhanced under amino acid starvation conditions in some cancer cell lines.[14][15][16][17] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. |

Note: The data in this table is based on related compounds and indicates potential areas of investigation for this compound. Further research is required to determine its specific biological activity profile.

Conclusion

This compound is a chiral molecule with potential applications in drug development and as a building block in asymmetric synthesis. Its stereochemistry is a critical determinant of its biological function. The enantioselective synthesis of this compound can be effectively achieved through enzymatic kinetic resolution of the corresponding racemate. While its specific biological activities are not yet well-defined, the broader class of related compounds suggests potential for antimicrobial and anticancer applications. This guide provides a foundational understanding for researchers and scientists to further explore the properties and applications of this and other chiral amino acids.

Diagram 2: Structure of this compound

Caption: Ball-and-stick model of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Aminoheptanoic acid (HMDB0242128) [hmdb.ca]

- 2. LIPID MAPS [lipidmaps.org]

- 3. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. R-2-Aminoheptanoic acid | 44902-01-4 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. S-2-Aminoheptanoic acid | 44902-02-5 [chemicalbook.com]

- 8. 44902-02-5 CAS MSDS (S-2-Aminoheptanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to (R)-2-Aminoheptanoic Acid

This guide provides a detailed overview of the chemical identifiers, physicochemical properties, and relevant biological context for (R)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical Identifiers

The unique chemical structure of this compound is represented by several standard nomenclature systems. The International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) strings provide standardized, machine-readable formats for the compound's structure.

| Identifier | String |

| InChI | InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |

| InChIKey | RDFMDVXONNIGBC-SSDOTTSWSA-N |

| SMILES | CCCCC--INVALID-LINK--O)N |

Physicochemical Data

The following table summarizes key computed physicochemical properties of 2-Aminoheptanoic acid. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [1][2] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 0.9786 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 5 | [2] |

Biological Context and Signaling

While specific experimental data and signaling pathways for this compound are not extensively documented in publicly available literature, its structural classification as an α-amino acid suggests it may interact with general amino acid sensing and metabolic pathways. Amino acids are known to be key regulators of various cellular processes, most notably through the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and autophagy.[3][4]

General Amino Acid Signaling via mTORC1

The diagram below illustrates a generalized pathway for amino acid sensing leading to the activation of mTORC1 at the lysosomal surface. This pathway is a critical component of cellular nutrient sensing.

Experimental Protocols

Protocol: Analysis of S6K Phosphorylation in Response to Amino Acid Treatment

1. Cell Culture and Starvation:

-

Culture mammalian cells (e.g., HEK293T or HeLa) in standard growth medium (e.g., DMEM with 10% FBS) to ~80% confluency.

-

To establish a baseline, starve cells of amino acids by washing them twice with phosphate-buffered saline (PBS) and incubating them in amino acid-free DMEM for 1-2 hours.

2. Amino Acid Stimulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Treat the starved cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Include positive controls (e.g., complete amino acid solution or Leucine) and negative controls (starvation medium only).

3. Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

4. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

5. Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated S6K (p-S6K) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total S6K or a housekeeping protein like GAPDH.

6. Data Analysis:

-

Quantify the band intensities for p-S6K and total S6K.

-

Calculate the ratio of p-S6K to total S6K for each condition to determine the effect of this compound on mTORC1 pathway activation.

This workflow provides a foundational method to begin characterizing the biological activity of this compound.

References

- 1. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Regulation of autophagy by amino acids and MTOR-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Amino Acids and Autophagy: Diverse Signal Transduction and Application [mdpi.com]

An In-depth Technical Guide to the Thermochemical Data of (R)-2-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for (R)-2-Aminoheptanoic acid. Due to a lack of experimentally determined thermochemical values in publicly available literature, this guide focuses on the established experimental and computational methodologies for determining these crucial parameters. Understanding the thermochemical properties of this compound is essential for applications in drug development, biochemistry, and materials science, as these data provide insights into the molecule's stability, reactivity, and interactions.

Physicochemical and Computed Properties of this compound

This compound, also known as D-Homonorleucine, is a non-proteinogenic α-amino acid.[1] Its fundamental physicochemical properties are summarized in the table below. It is important to note that while basic physical properties are known, comprehensive experimental thermochemical data such as enthalpy of formation and Gibbs free energy of formation are not readily found in the literature. The values presented are primarily computed properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.20 g/mol | [2] |

| IUPAC Name | (2R)-2-aminoheptanoic acid | [1] |